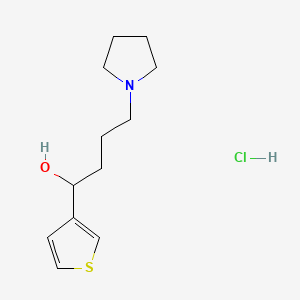
alpha-3-Thienyl-1-pyrrolidinebutanol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-3-Thienyl-1-pyrrolidinebutanol hydrochloride is a chemical compound that features a thienyl group attached to a pyrrolidine ring, which is further connected to a butanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-3-Thienyl-1-pyrrolidinebutanol hydrochloride typically involves the formation of the pyrrolidine ring followed by the introduction of the thienyl group and the butanol chain. One common method involves the use of Grignard reagents and subsequent cyclization reactions. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process is optimized for efficiency, with careful monitoring of reaction parameters such as temperature, pressure, and pH. Purification steps, including crystallization and chromatography, are employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
Alpha-3-Thienyl-1-pyrrolidinebutanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The thienyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. The conditions typically involve specific solvents, controlled temperatures, and sometimes the use of catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the thienyl ring .
Scientific Research Applications
Alpha-3-Thienyl-1-pyrrolidinebutanol hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of alpha-3-Thienyl-1-pyrrolidinebutanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, metabolic processes, and gene expression .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to alpha-3-Thienyl-1-pyrrolidinebutanol hydrochloride include other thienyl-substituted pyrrolidines and butanol derivatives. Examples include:
- 3-Thienyl-1-pyrrolidineethanol
- 3-Thienyl-1-pyrrolidinepropanol
- 3-Thienyl-1-pyrrolidinebutanone .
Uniqueness
What sets this compound apart from these similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties.
Properties
CAS No. |
31648-10-9 |
|---|---|
Molecular Formula |
C12H20ClNOS |
Molecular Weight |
261.81 g/mol |
IUPAC Name |
4-pyrrolidin-1-yl-1-thiophen-3-ylbutan-1-ol;hydrochloride |
InChI |
InChI=1S/C12H19NOS.ClH/c14-12(11-5-9-15-10-11)4-3-8-13-6-1-2-7-13;/h5,9-10,12,14H,1-4,6-8H2;1H |
InChI Key |
CVZPIJSDGAKEOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CCCC(C2=CSC=C2)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















